Methyl 4-chloro-5-methoxypicolinate
Overview
Description
Methyl 4-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-chloro-5-methoxypicolinate is1S/C8H8ClNO3/c1-12-7-4-10-6 (3-5 (7)9)8 (11)13-2/h3-4H,1-2H3
. The Canonical SMILES is COC1=CN=C (C=C1Cl)C (=O)OC
. Physical And Chemical Properties Analysis
Methyl 4-chloro-5-methoxypicolinate has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 201.0192708 g/mol . The Topological Polar Surface Area is 48.4 Ų . It has a Heavy Atom Count of 13 .Scientific Research Applications
Tubulin-Polymerization Inhibitors : A study by Wang et al. (2014) explored the optimization of quinazolines, which share structural similarities with Methyl 4-chloro-5-methoxypicolinate, as tubulin-polymerization inhibitors. These compounds showed potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential use in cancer therapy (Wang et al., 2014).
Antibacterial and Anti-Plaque Activity : Research by Warner et al. (1975) on hydroxyquinolines, which are chemically related to Methyl 4-chloro-5-methoxypicolinate, demonstrated some compounds exhibiting in vitro antiplaque activity, pointing to potential applications in dental health (Warner et al., 1975).
Synthetic Methodologies : Zhao et al. (2017) reported on the synthesis of a compound structurally similar to Methyl 4-chloro-5-methoxypicolinate, emphasizing efficient synthetic processes suitable for large-scale production, which can be crucial in pharmaceutical manufacturing (Zhao et al., 2017).
Fluorophore Development : The study by Kimber et al. (2003) involved synthesizing methoxy isomers of a specific benzenesulfonamide, which is related to Methyl 4-chloro-5-methoxypicolinate, highlighting their potential as fluorophores for zinc detection, a significant aspect in biochemical and medical research (Kimber et al., 2003).
Corrosion Inhibition : A 2019 study by Rbaa et al. explored hydroxyquinoline derivatives as corrosion inhibitors for mild steel, indicating the potential industrial applications of compounds similar to Methyl 4-chloro-5-methoxypicolinate in protecting metals from corrosion (Rbaa et al., 2019).
Cancer Therapy Development : The preparation of antitumor drug Sorafenib involved the use of an intermediate that is closely related to Methyl 4-chloro-5-methoxypicolinate, underscoring its relevance in the synthesis of significant pharmaceutical compounds (Yao Jian-wen, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTBHKRNGCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-methoxypicolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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